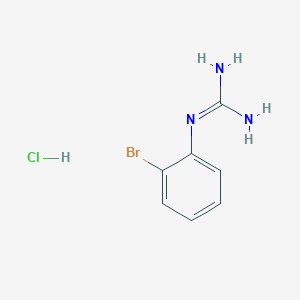![molecular formula C8H12F3NO3 B8252053 2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid](/img/structure/B8252053.png)
2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid is a compound that combines a spirocyclic amine with a trifluoroacetic acid moiety. The spirocyclic structure is known for its rigidity and unique spatial arrangement, which can impart distinct chemical and biological properties. The trifluoroacetic acid component adds further chemical stability and reactivity, making this compound of interest in various fields of research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-7-ol typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the cycloaddition of endocyclic alkenes with isocyanates, followed by reduction to form the spirocyclic amine. For example, the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate can produce spirocyclic β-lactams, which are then reduced to form the desired spirocyclic amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[3.3]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The spirocyclic amine can be reduced to form different amine derivatives.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the spirocyclic amine can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug design, particularly in the development of peptidomimetic drugs and other therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its spirocyclic amine and trifluoroacetic acid moieties. The spirocyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and selectivity for specific biological targets. The trifluoroacetic acid component can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.3]heptane: A similar spirocyclic amine without the hydroxyl group.
1-Azaspiro[3.3]heptane: Another spirocyclic amine with a different substitution pattern.
2,2,2-Trifluoroethanol: A compound with a trifluoroacetic acid moiety but lacking the spirocyclic structure.
Uniqueness
2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid is unique due to its combination of a spirocyclic amine and a trifluoroacetic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-5-1-2-6(5)3-7-4-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETYUQAOMBEGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-4-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8252024.png)
![Pentasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[(2-sulfanyl-4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B8252026.png)


![Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)](/img/structure/B8252049.png)


